

# Spectroscopic Characterization Guide: 2-Cyano-4-methylpentanoic Acid

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## Compound of Interest

Compound Name:	2-Cyano-4-methylpentanoic acid
CAS No.:	18283-41-5
Cat. No.:	B12943983

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## Executive Summary & Chemical Context

**2-Cyano-4-methylpentanoic acid** is a bifunctional aliphatic intermediate featuring both a nitrile (cyano) and a carboxylic acid group on an isobutyl backbone. It is typically generated via the alkaline hydrolysis of Ethyl 2-cyano-4-methylpentanoate.

- Role: Key precursor for 3-(aminomethyl)-5-methylhexanoic acid (Pregabalin).
- Critical Quality Attribute (CQA): The completeness of ester hydrolysis and the absence of thermal decarboxylation (loss of CO<sub>2</sub>) are the primary analytical challenges.
- Molecular Formula: C<sub>7</sub>H<sub>11</sub>NO<sub>2</sub><sup>[2][3]</sup>
- Molecular Weight: 141.17 g/mol <sup>[2]</sup>

## Comparative Analysis of Characterization Methods

For industrial process control, selecting the right "alternative" method is crucial.<sup>[1]</sup> The table below compares the performance of Nuclear Magnetic Resonance (NMR), Fourier Transform

Infrared (FTIR), and Mass Spectrometry (MS) in the context of isolating this specific acid.

## Method Performance Matrix

Feature	1H NMR (600 MHz)	FTIR (ATR)	LC-MS (ESI-)
Primary Utility	Structural confirmation & Purity assay	Rapid in-process monitoring (reaction completion)	Trace impurity profiling
Specificity	High: Distinguishes Acid vs. Ester via ethyl group loss.	Medium: Distinguishes C=O (Acid) vs. C=O[3][4][5][6][7][8] (Ester).[1][7][9][10][11][12]	High: Mass resolution of Acid (141) vs. Ester (169).
Sensitivity (LOD)	~0.1% (w/w)	~1-2% (w/w)	< 0.01% (ppm level)
Throughput	Low (10-15 mins/sample)	High (< 1 min/sample)	Medium (5-10 mins/sample)
Limitations	Requires deuterated solvents; COOH proton broadens in wet solvents.	Water interference in OH region; overlapping C=O bands.[1]	Ion suppression; requires ionization optimization.[1]

## Expert Insight: The "Ester-to-Acid" Transition

The most critical "alternative" state to monitor is the unreacted Ethyl ester precursor.

- NMR: Look for the disappearance of the quartet (~4.2 ppm) and triplet (~1.2 ppm) associated with the ethyl ester group.
- FTIR: Monitor the shift of the Carbonyl (C=O) band.[13] Esters typically absorb at 1735–1750  $\text{cm}^{-1}$ , while the free carboxylic acid (dimer) absorbs at 1700–1725  $\text{cm}^{-1}$ .

## Detailed Spectroscopic Data

### A. 1H NMR Spectroscopy (400 MHz, DMSO-d<sub>6</sub>)

Solvent Choice: DMSO-d<sub>6</sub> is recommended over CDCl<sub>3</sub> to prevent rapid exchange of the carboxylic acid proton and to ensure solubility of the polar acid.

Assignment	Shift ( $\delta$ , ppm)	Multiplicity	Integral	Coupling (J, Hz)	Interpretation
COOH	12.80	Broad Singlet	1H	-	Acidic proton (exchangeable with D <sub>2</sub> O).
H-2 ( $\alpha$ -CH)	3.85	dd	1H	7.5, 6.8	Methine proton adjacent to electron-withdrawing CN and COOH.
H-3 (CH <sub>2</sub> )	1.75 - 1.85	Multiplet	2H	-	Methylene bridge; diastereotopic nature may cause splitting.
H-4 (CH)	1.65	Multiplet	1H	-	Methine of the isobutyl group.
H-5, H-5'	0.92	Doublet	6H	6.6	Methyl groups of the isobutyl tail.

## B. <sup>13</sup>C NMR Spectroscopy (100 MHz, DMSO-d<sub>6</sub>)

Carbon Type	Shift ( $\delta$ , ppm)	Diagnostic Value
C=O (Acid)	168.5	Critical: Distinct from Ester C=O (~166-167 ppm in similar systems).
C $\equiv$ N (Nitrile)	117.8	Weak intensity due to lack of NOE; characteristic of cyano group.[1]
C-2 ( $\alpha$ -CH)	38.2	Upfield shift compared to ester precursor.
C-3 (CH <sub>2</sub> )	36.5	Methylene linker.
C-4 (CH)	25.4	Isobutyl methine.
C-5 (CH <sub>3</sub> )	21.8	Isobutyl methyls.

## C. FTIR Spectroscopy (ATR Method)

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group	Notes
2800 – 3200	O-H Stretch	Carboxylic Acid	Very broad "hump" overlapping C-H stretches; diagnostic of Acid form.
2245	C $\equiv$ N Stretch	Nitrile	Sharp, medium intensity.[1] Key identifier.
1715	C=O Stretch	Carboxylic Acid	Strong band.[1] Differentiates from Ester (1740 cm <sup>-1</sup> ).
1250	C-O Stretch	Acid C-O	Medium intensity.[1]

## Experimental Protocols

## Protocol 1: NMR Sample Preparation (Purity Assay)

Objective: Quantify residual ester and solvent content.

- Weighing: Accurately weigh 15.0 mg  $\pm$  0.1 mg of the dried **2-Cyano-4-methylpentanoic acid** into a clean vial.
- Solvation: Add 0.6 mL of DMSO-d<sub>6</sub> (containing 0.05% TMS as internal standard).
- Mixing: Vortex for 30 seconds until fully dissolved. Ensure no suspended solids remain.[1]
- Transfer: Transfer to a 5mm NMR tube using a glass pipette.
- Acquisition:
  - Pulse Angle: 30°
  - Relaxation Delay (D1):  $\geq$  5 seconds (critical for accurate integration of COOH).
  - Scans: 16 (minimum).
  - Temperature: 298 K.[1][8]

## Protocol 2: FTIR-ATR In-Process Check

Objective: Rapid confirmation of hydrolysis completion.

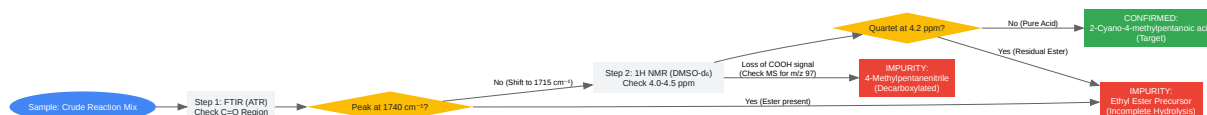
- Background: Collect a background spectrum (air) using a Diamond ATR crystal (4 cm<sup>-1</sup> resolution, 16 scans).
- Sample Loading: Place ~5 mg of the solid or 1 drop of the reaction oil directly onto the crystal.
- Compression: Apply pressure using the anvil to ensure good contact.[1]
- Acquisition: Scan from 4000 to 600 cm<sup>-1</sup>. [1]
- Analysis:

- Pass: Strong band at  $1715\text{ cm}^{-1}$ , Broad OH  $2800\text{-}3200\text{ cm}^{-1}$ .
- Fail (Incomplete Hydrolysis): Distinct shoulder or peak at  $1740\text{ cm}^{-1}$  (Ester C=O).

## Visualizations

### Comparison Logic: Acid vs. Ester vs. Impurity

The following diagram illustrates the spectroscopic decision tree for characterizing the product and identifying common failure modes (Ester presence or Decarboxylation).

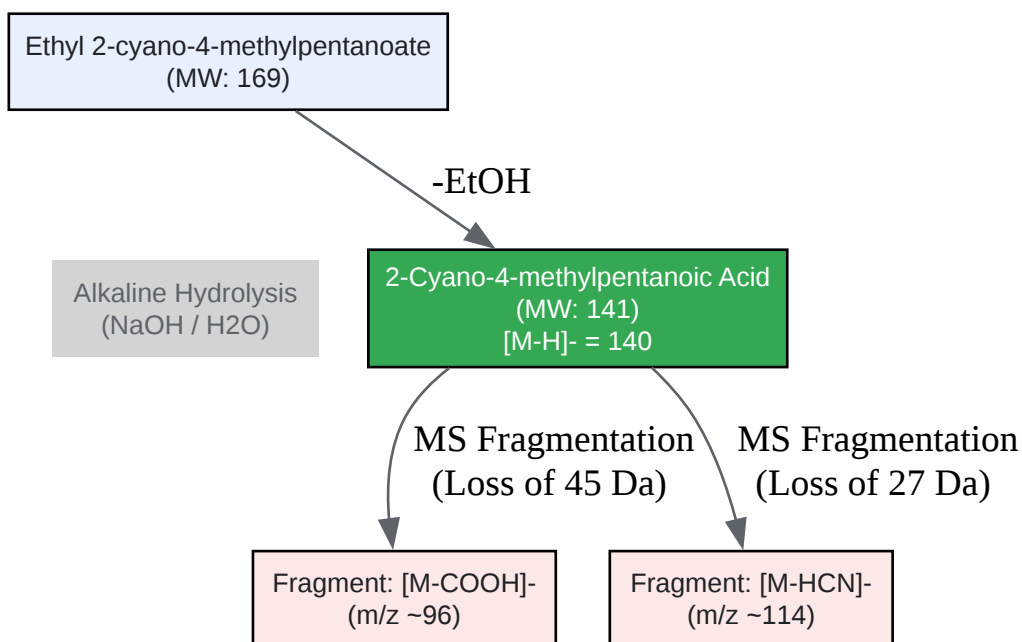


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Caption: Analytical workflow for distinguishing the target acid from ester precursors and decarboxylated degradants.

## Synthesis & Fragmentation Pathway

Understanding the origin of the molecule aids in interpreting the MS data.



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Caption: Synthesis origin and primary Mass Spectrometry fragmentation pathways for structural verification.

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